REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[CH:6][CH:7]=1.[CH:9](Cl)(Cl)Cl.[OH-:13].[Na+].[OH2:15]>>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([OH:15])[C:7]=1[CH:9]=[O:13] |f:2.3.4|
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Name
|
|
Quantity
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19.2 g
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Type
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reactant
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Smiles
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FC=1C=C(C=CC1)O
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Name
|
|
Quantity
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133 mL
|
Type
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reactant
|
Smiles
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[OH-].[Na+].O
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Name
|
|
Quantity
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58 mL
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Type
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reactant
|
Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
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Details
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The resulting solids were partitioned between saturated brine and ethyl acetate
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Type
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CUSTOM
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Details
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the ethyl acetate layer separated
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate
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Type
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WASH
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Details
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back washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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brine, dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
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evaporated to partially solid crude product (14.6 g.)
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Type
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CUSTOM
|
Details
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The crude product was chromatographed on 200 g
|
Type
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WASH
|
Details
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of silica gel, eluting with 6:1 hexane
|
Type
|
CUSTOM
|
Details
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The less polar component was collected in early fractions, which
|
Type
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CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C(=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |